7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex heterocyclic compound It is characterized by the presence of a quinazolinone core, a fluorine atom at the 7th position, and a triazolopyridazine moiety linked through a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step reactions. A common synthetic route includes:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core is synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination at the 7th position is achieved using fluorinating agents such as Selectfluor.
Formation of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors to form the triazolopyridazine ring.
Linking the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, linking it to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Scalability: Ensuring the reactions are scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the triazolopyridazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Modified quinazolinone derivatives.
Reduction Products: Altered triazolopyridazine moieties.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs, particularly in oncology and infectious diseases.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Chemical Biology: Used in studies to understand the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Signaling Pathways: Interference with signaling pathways to induce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinazolinones: Compounds with similar quinazolinone cores but different substituents.
Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine moieties but different linkers.
Piperidine-Linked Heterocycles: Compounds with piperidine rings linked to various heterocyclic cores.
Uniqueness
7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core, a fluorine atom, and a triazolopyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-fluoro-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O/c20-14-1-2-15-16(9-14)21-11-26(19(15)28)10-13-5-7-25(8-6-13)18-4-3-17-23-22-12-27(17)24-18/h1-4,9,11-13H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRAKAPYOWLOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.